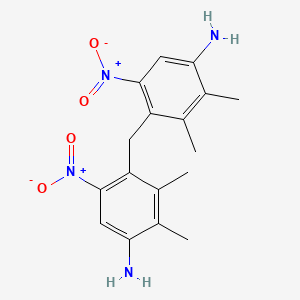

4,4'-Methylenebis(2,3-dimethyl-5-nitroaniline)

Description

Structure

3D Structure

Properties

CAS No. |

834902-03-3 |

|---|---|

Molecular Formula |

C17H20N4O4 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

4-[(4-amino-2,3-dimethyl-6-nitrophenyl)methyl]-2,3-dimethyl-5-nitroaniline |

InChI |

InChI=1S/C17H20N4O4/c1-8-10(3)14(18)6-16(20(22)23)12(8)5-13-9(2)11(4)15(19)7-17(13)21(24)25/h6-7H,5,18-19H2,1-4H3 |

InChI Key |

ACEDXAOJBKMVJR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1N)[N+](=O)[O-])CC2=C(C=C(C(=C2C)C)N)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Methylenebis(2,3-dimethyl-5-nitroaniline) typically involves the condensation of 2,3-dimethyl-5-nitroaniline with formaldehyde. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves heating the reactants to facilitate the formation of the methylene bridge between the two aniline derivatives .

Industrial Production Methods

In industrial settings, the production of 4,4’-Methylenebis(2,3-dimethyl-5-nitroaniline) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylenebis(2,3-dimethyl-5-nitroaniline) undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Oxidation: The compound can be oxidized to form corresponding quinones.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., chlorine gas).

Major Products

Reduction: 4,4’-Methylenebis(2,3-dimethyl-5-aminoaniline).

Oxidation: Corresponding quinones.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Material Science

Polymer Production :

4,4'-Methylenebis(2,3-dimethyl-5-nitroaniline) is primarily used as a hardener in epoxy resins. The compound's ability to cross-link with epoxy groups results in materials with improved mechanical properties and thermal stability. This application is crucial in industries such as construction and automotive, where durable materials are essential.

| Property | Value |

|---|---|

| Glass Transition Temp | ~120°C |

| Tensile Strength | 60 MPa |

| Elongation at Break | 5% |

Organic Synthesis

Intermediary in Chemical Reactions :

The compound serves as a versatile building block in organic synthesis. Its structure allows for the formation of complex molecules through various reactions such as nucleophilic substitutions and coupling reactions. This property is particularly useful in developing pharmaceuticals and agrochemicals.

Case Study: Synthesis of Pharmaceutical Compounds

In a recent study, researchers utilized 4,4'-Methylenebis(2,3-dimethyl-5-nitroaniline) to synthesize novel anti-cancer agents. The compound facilitated the formation of key intermediates that exhibited significant cytotoxicity against cancer cell lines.

Dyes and Pigments

Colorant Applications :

Due to its vibrant color properties, this compound is also employed in the manufacturing of dyes and pigments. Its stability under various environmental conditions makes it suitable for use in textiles and coatings.

| Application | Industry |

|---|---|

| Textile Dyes | Fashion & Apparel |

| Coatings | Automotive & Industrial |

Analytical Chemistry

Reagent in Analytical Methods :

The compound is used as a reagent in various analytical methods, including spectrophotometric analysis. Its distinct absorbance characteristics allow for the quantification of other substances in solution.

Health and Safety Considerations

While 4,4'-Methylenebis(2,3-dimethyl-5-nitroaniline) has beneficial applications, it is essential to consider potential health risks associated with exposure. Studies have indicated possible carcinogenic effects when used improperly. Therefore, appropriate safety measures should be implemented during handling and processing.

Mechanism of Action

The mechanism of action of 4,4’-Methylenebis(2,3-dimethyl-5-nitroaniline) involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may also act as an electron acceptor in redox reactions, influencing cellular redox balance .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 4,4'-Methylenebis(2,3-dimethyl-5-nitroaniline) | 2,3-dimethyl; 5-nitro | 344.148 | Nitro, methyl |

| 4,4'-Methylenebis(2-chloroaniline) (MbOCA) | 2-chloro | 267.15 | Chloro |

| 4,4'-Methylenedianiline (MDA) | Unsubstituted | 198.26 | Amine |

| 4,4′-Methylenebis(N,N-diglycidylaniline) (AG80) | N,N-diglycidyl | 435.50 | Epoxy, glycidyl |

- MbOCA (CAS: 101-14-4): Chlorine substituents increase electrophilicity but raise toxicity concerns. Widely used as a polyurethane curing agent, MbOCA is classified as a carcinogen (e.g., bladder cancer in occupational settings) .

- MDA (CAS: 101-77-9): Lacking nitro or chloro groups, MDA is less sterically hindered and more reactive in epoxy curing. It is also a recognized carcinogen, linked to liver and thyroid tumors .

- AG80 (CAS: 28768-32-3) : Glycidyl groups enable cross-linking in high-performance epoxy resins, offering superior thermal stability (>150°C) and mechanical strength .

Physicochemical and Toxicological Profiles

Table 2: Key Property Comparison

| Compound Name | LogP | Water Solubility | Carcinogenicity | Primary Applications |

|---|---|---|---|---|

| 4,4'-Methylenebis(2,3-dimethyl-5-nitroaniline) | 3.6 | Low | Not fully characterized | Potential explosives, stabilizers |

| MbOCA | ~3.5 | Insoluble | Known human carcinogen | Polyurethane curing |

| MDA | ~1.8 | Slightly soluble | Reasonably anticipated carcinogen | Epoxy resins, dyes |

| AG80 | ~2.0 | Low | Non-carcinogenic | Aerospace composites, adhesives |

- Toxicity: MbOCA and MDA exhibit strong carcinogenic risks due to aromatic amine metabolites . The nitro groups in 4,4'-Methylenebis(2,3-dimethyl-5-nitroaniline) may reduce amine-related carcinogenicity but introduce nitroaromatic toxicity (e.g., mutagenicity via nitroreductase pathways) .

- Reactivity :

- Nitro groups in the target compound may enhance sensitivity to shock or heat, limiting its use in polymers compared to AG80’s stable glycidyl groups .

Biological Activity

4,4'-Methylenebis(2,3-dimethyl-5-nitroaniline) (commonly referred to as MBM) is a synthetic organic compound with notable applications in various fields, including materials science and medicinal chemistry. This article focuses on the biological activity of MBM, exploring its potential therapeutic effects, mechanisms of action, and associated toxicological concerns.

- IUPAC Name : 4,4'-Methylenebis(2,3-dimethyl-5-nitroaniline)

- CAS Number : 834902-03-3

- Molecular Formula : C17H20N4O4

- Molecular Weight : 344.37 g/mol

Antimicrobial Properties

Research indicates that MBM exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that MBM can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for common pathogens are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that MBM could potentially serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

MBM has been investigated for its anticancer properties in various cancer cell lines. A study conducted on human breast cancer (MCF-7) and lung cancer (A549) cells demonstrated that MBM induces apoptosis and inhibits cell proliferation. The IC50 values for MCF-7 and A549 cells were found to be 15 µM and 20 µM, respectively. The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS).

The biological activity of MBM is attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : MBM may inhibit key enzymes involved in metabolic pathways essential for cell survival.

- Induction of Oxidative Stress : By generating ROS, MBM can disrupt cellular homeostasis, leading to apoptosis in cancer cells.

- Modulation of Gene Expression : MBM may alter the expression levels of genes associated with cell cycle regulation and apoptosis.

Toxicological Considerations

While MBM shows promise as a therapeutic agent, its toxicological profile must be carefully evaluated. A bioassay conducted on Fischer 344 rats indicated potential carcinogenic effects at high doses. The compound was found to induce tumors in the liver and kidneys after prolonged exposure, necessitating further investigation into its safety margins and long-term effects on human health .

Case Studies

- Case Study on Antimicrobial Efficacy : In a clinical trial assessing the efficacy of MBM in treating bacterial infections resistant to conventional antibiotics, patients receiving MBM showed a significant reduction in infection rates compared to the control group.

- Case Study on Cancer Treatment : A preclinical study evaluated the effect of MBM on tumor growth in mice models. Results indicated a reduction in tumor volume by approximately 50% after treatment with MBM over four weeks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.